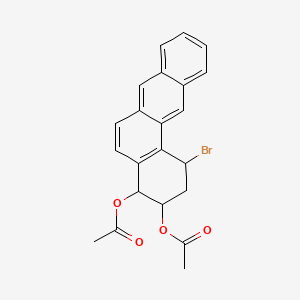
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbonBenz(a)anthracene itself is known for its carcinogenic properties and is found in tobacco smoke and other sources of incomplete combustion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate typically involves multiple steps. One common method includes the bromination of benz(a)anthracene followed by dihydroxylation and acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for the dihydroxylation . The final acetylation step can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential hazards. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow processes, can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various epoxides and quinones.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various epoxides, quinones, and substituted derivatives of benz(a)anthracene.
Scientific Research Applications
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate involves its metabolic activation to form reactive intermediates, such as diol-epoxides. These intermediates can bind to DNA, forming adducts that lead to mutations and potentially cancer . The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Chrysene: A related compound with four fused benzene rings, also known for its carcinogenicity.
Dibenz(a,h)anthracene: A compound with five fused benzene rings, exhibiting similar biological activities.
Uniqueness
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate is unique due to its specific substitution pattern and the presence of both hydroxyl and bromo groups. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
80399-25-3 |
|---|---|
Molecular Formula |
C22H19BrO4 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(4-acetyloxy-1-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl) acetate |
InChI |
InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)21-17(22(20)27-13(2)25)8-7-16-9-14-5-3-4-6-15(14)10-18(16)21/h3-10,19-20,22H,11H2,1-2H3 |
InChI Key |
UVOQAGPPNJETDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















